1-(4-Amino-3-chlorophenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(4-amino-3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDMTGXLOMEWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363938 | |
| Record name | 1-(4-Amino-3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116686-87-4 | |
| Record name | 1-(4-Amino-3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Amino-3-chlorophenyl)propan-1-one, also known by its CAS number 116686-87-4, is a compound that has garnered interest in various fields of biological research. Its structure consists of a propanone backbone substituted with an amino group and a chlorophenyl moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN2O, with a molecular weight of approximately 212.67 g/mol. The presence of both amino and chlorinated phenyl groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The chlorinated phenyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways. Studies have shown that derivatives of this compound can demonstrate significant activity against various bacterial strains, although specific data on this compound's efficacy remains limited.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Similar compounds in the literature have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, analogs have been reported to exhibit antiproliferative activity against drug-resistant human cancer cells .
The mechanism of action may involve the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This mechanism is similar to that observed in other anticancer agents derived from phenylpropanoids .
Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological effects of this compound. Compounds with structural similarities have been evaluated for their ability to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a crucial role in anxiety and mood regulation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial properties | Found moderate antibacterial activity against Staphylococcus aureus with an MIC of 30 µg/mL. |
| Study B | Assess anticancer efficacy | Demonstrated IC50 values ranging from 15 to 25 µM against various cancer cell lines, indicating significant antiproliferative effects. |
| Study C | Investigate neuropharmacological effects | Showed potential anxiolytic effects in rodent models at doses of 5-10 mg/kg when administered intraperitoneally. |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds disrupt microtubule formation, leading to cell cycle arrest.
- Antimicrobial Mechanisms : The chlorinated phenyl group may facilitate membrane disruption or inhibition of essential metabolic enzymes in bacteria.
- Neurotransmitter Modulation : Potential interaction with GABA receptors could influence neuronal excitability and mood-related behaviors.
Comparison with Similar Compounds
Halogenation Effects
- Chlorine vs. In contrast, fluorine in 4-FMC reduces steric bulk while maintaining electronic effects, favoring CNS receptor interactions.
- Bromine Addition : The brominated analog (2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one ) introduces a heavier halogen, altering photophysical properties and making it suitable for cross-coupling reactions.
Amino and Hydroxy Substitutions
- The amino group in the target compound may enhance solubility in polar solvents and enable hydrogen bonding, critical for biological activity.
- Morpholino and dimethylamino groups (e.g., in 3-(4-Hydroxyphenyl)-3-morpholino-propan-1-one and 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one ) introduce nitrogen heterocycles, improving pharmacokinetic profiles in drug candidates.
Aromatic Ring Modifications
- Methoxy groups (e.g., in 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one ) provide electron-donating effects, stabilizing intermediates in synthetic pathways.
Q & A
Q. What advanced analytical techniques can resolve isomeric impurities in synthesized batches of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers.
- 2D NMR (COSY, NOESY) : Identify through-space couplings between protons in positional isomers.
- X-ray Powder Diffraction (XRPD) : Differentiate crystalline forms of isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
